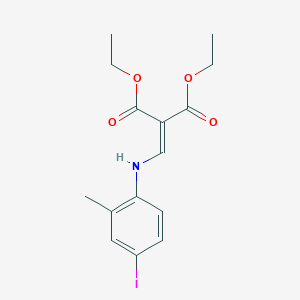

Diethyl 2-((4-iodo-2-methylphenylamino)methylene)malonate

Descripción general

Descripción

Diethyl 2-((4-iodo-2-methylphenylamino)methylene)malonate is an organic compound that features a complex structure with an iodine atom, a methyl group, and an amino group attached to a benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-((4-iodo-2-methylphenylamino)methylene)malonate typically involves the reaction of 4-iodo-2-methylaniline with diethyl malonate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the desired product through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Thermal Cyclization to Quinoline Derivatives

The malonate undergoes Gould-Jacobs cyclization to form 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid:

-

Post-Cyclization Reactions :

Acid Hydrolysis and Functionalization

The ester groups are hydrolyzed under acidic conditions:

-

Product : 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

-

Further Derivatization :

Comparative Reactivity with Analogues

Mechanistic Insights

-

Cyclization : The reaction proceeds via a 6-endo-dig pathway, forming the quinoline core through intramolecular attack of the aniline nitrogen on the ethoxymethylene carbon 3.

-

Ester Hydrolysis : Acidic conditions protonate the ester carbonyl, facilitating nucleophilic attack by water .

Stability and Functional Group Compatibility

Aplicaciones Científicas De Investigación

Antifungal Activity

Recent studies have highlighted the antifungal properties of diethyl 2-((aryl(alkyl)amino)methylene)malonates, including derivatives like diethyl 2-((4-iodo-2-methylphenylamino)methylene)malonate. These compounds have shown significant activity against Fusarium oxysporum, a notorious plant pathogen. The antifungal efficacy was measured through IC50 values, with some derivatives exhibiting potent fungicidal effects at nanomolar concentrations. For instance, compounds with ortho-nitro substitutions demonstrated IC50 values as low as 13 nM, indicating their potential as effective fungicides in agricultural practices .

Synthesis of Pharmaceutical Intermediates

This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to participate in further reactions that yield biologically active molecules. The synthesis process often involves the use of ionic catalysts to enhance reaction yields and reduce energy consumption during production .

Traditional Synthetic Routes

The initial synthesis typically involves a condensation reaction between diethyl malonate and 4-iodo-2-methylphenylamine under controlled conditions. This reaction is often facilitated by heating and the presence of solvents such as ethanol or DMSO to promote the formation of the desired product .

Microwave-Assisted Synthesis

Recent advancements have introduced microwave-assisted methods for synthesizing diethyl derivatives, which significantly reduce reaction times and improve yields compared to traditional heating methods. This approach has been shown to produce high-purity compounds efficiently, making it a preferred method in contemporary organic synthesis .

Case Study: Antifungal Efficacy

A study conducted on various diethyl malonate derivatives demonstrated their ability to inhibit the growth of Fusarium oxysporum. The research involved applying these compounds on agar plates inoculated with the pathogen and measuring mycelial growth over time. Results indicated that certain derivatives not only inhibited growth but also killed fungal cells at lower concentrations, showcasing their potential utility in crop protection strategies .

Case Study: Pharmaceutical Development

In a pharmaceutical context, this compound has been explored for its role in synthesizing new drug candidates targeting specific diseases. The compound's structure allows for modifications that can enhance bioactivity and selectivity towards biological targets, making it a valuable scaffold for drug development .

Mecanismo De Acción

The mechanism of action of Diethyl 2-((4-iodo-2-methylphenylamino)methylene)malonate involves its interaction with specific molecular targets. The iodine atom and the amino group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.

Comparación Con Compuestos Similares

Similar Compounds

- 4-Iodo-2-methylphenol

- 4-Iodo-2-methylphenylhydrazine

- 4-Iodoanisole

Uniqueness

Diethyl 2-((4-iodo-2-methylphenylamino)methylene)malonate is unique due to its specific structure, which combines an iodine atom, a methyl group, and an amino group attached to a benzene ring. This unique combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Actividad Biológica

Diethyl 2-((4-iodo-2-methylphenylamino)methylene)malonate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacological applications. This article reviews the compound's synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

This compound can be synthesized through a multi-step process involving the reaction of diethyl malonate with 4-iodo-2-methylphenylamine under specific conditions. The general reaction scheme is as follows:

- Starting Materials : Diethyl malonate and 4-iodo-2-methylphenylamine.

- Reaction Conditions : Heating at elevated temperatures in an appropriate solvent.

- Yield : The synthesis typically results in high yields, often exceeding 90% purity as confirmed by NMR and LCMS analyses.

The molecular formula for this compound is , with a molecular weight of approximately 404.16 g/mol .

Antiparasitic Activity

Research has indicated that derivatives of diethyl malonate exhibit significant activity against various parasitic infections, particularly those caused by Trypanosoma species, which are responsible for diseases such as African sleeping sickness. The structure-activity relationship studies suggest that modifications to the phenyl ring significantly influence the potency against these parasites.

- Mechanism of Action : The compound may act by inhibiting key enzymes involved in nucleotide metabolism within the parasite, leading to impaired growth and survival .

- In Vitro Studies : In laboratory settings, analogs of diethyl malonate have shown micromolar inhibition against Trypanosoma brucei phosphodiesterases, indicating potential as a therapeutic agent .

Anticancer Activity

There is emerging evidence supporting the anticancer properties of diethyl malonate derivatives. Specific studies have demonstrated that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including:

- Cell Cycle Arrest : Compounds have been observed to cause G1 phase arrest in certain cancer cells.

- Inhibition of Proliferation : In vitro assays indicate a reduction in cell viability in response to treatment with diethyl malonate derivatives .

Case Study 1: Antitrypanosomal Activity

A study conducted on a series of diethyl malonate derivatives revealed that compounds with electron-withdrawing groups on the aromatic ring exhibited enhanced potency against Trypanosoma brucei. The most potent compound demonstrated an IC50 value in the low micromolar range, suggesting strong potential for further development as an antitrypanosomal agent .

Case Study 2: Anticancer Properties

In another investigation focusing on cancer cell lines, diethyl malonate derivatives were tested for their ability to inhibit proliferation. Results showed that certain modifications led to increased cytotoxicity against breast cancer cells, with mechanisms involving oxidative stress and mitochondrial dysfunction being implicated .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be significantly influenced by structural modifications:

| Modification Type | Effect on Activity |

|---|---|

| Electron-withdrawing groups | Increased potency against parasites |

| Alkyl chain length | Affects solubility and bioavailability |

| Aromatic substitutions | Alters receptor binding affinity |

These findings underscore the importance of SAR studies in optimizing the efficacy and selectivity of diethyl malonate derivatives for therapeutic applications.

Propiedades

IUPAC Name |

diethyl 2-[(4-iodo-2-methylanilino)methylidene]propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18INO4/c1-4-20-14(18)12(15(19)21-5-2)9-17-13-7-6-11(16)8-10(13)3/h6-9,17H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHLDESZXQJQUAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CNC1=C(C=C(C=C1)I)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.